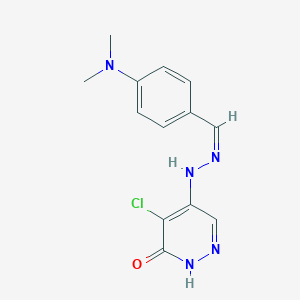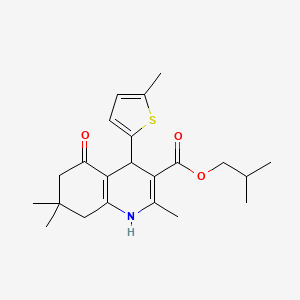
3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N'-(thiophen-2-ylmethylidene)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-N’-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a combination of carbazole and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-N’-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the desired hydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-N’-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-N’-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-N’-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-1-one: A related compound with a similar carbazole structure.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Another derivative with a chloro substituent.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: A compound with a similar core structure but different functional groups.
Uniqueness
3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)-N’-[(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of carbazole and thiophene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C20H21N3OS |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)-N-(thiophen-2-ylmethylideneamino)propanamide |
InChI |
InChI=1S/C20H21N3OS/c24-20(22-21-14-15-6-5-13-25-15)11-12-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1,3,5-7,9,13-14H,2,4,8,10-12H2,(H,22,24) |
InChI-Schlüssel |
PHNNUJBJDIUZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B11638928.png)
![2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11638932.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11638940.png)
![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-(2-Fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638948.png)
![2-[4-(Allyloxy)phenyl]-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638951.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)

![4-(1,3-Benzodioxol-5-YL)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638963.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)
![ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638966.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638978.png)
